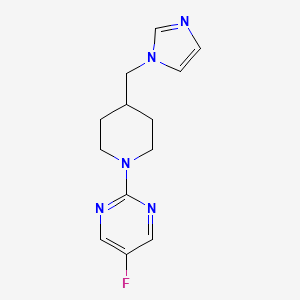

2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine

Description

2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine is a complex organic compound that features a unique combination of imidazole, piperidine, and fluoropyrimidine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name |

5-fluoro-2-[4-(imidazol-1-ylmethyl)piperidin-1-yl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN5/c14-12-7-16-13(17-8-12)19-4-1-11(2-5-19)9-18-6-3-15-10-18/h3,6-8,10-11H,1-2,4-5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXYOPISRGFUBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=CN=C2)C3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine typically involves multi-step organic reactionsCommon reagents used in these reactions include glyoxal, ammonia, and various fluorinating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluoropyrimidine moiety, using reagents like sodium methoxide

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, other nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced derivatives of the compound .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the compound against several cancer cell lines, including breast and lung cancers. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction |

| A549 (Lung) | 12.8 | Cell cycle arrest |

| HeLa (Cervical) | 10.5 | DNA intercalation |

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its structural components allow it to interact effectively with bacterial targets.

Table: Antimicrobial Activity

| Compound | Zone of Inhibition (mm) |

|---|---|

| 2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine | 28 (E. coli) |

| Control (Ciprofloxacin) | 30 (E. coli) |

| Control (Penicillin) | 25 (Staphylococcus aureus) |

Synthesis and Development

The synthesis of this compound typically involves several steps:

- Fluorination of Pyrimidine : Introduction of the fluorine atom using reagents like Selectfluor.

- Piperidine Formation : Nucleophilic substitution reactions to create the piperidine derivative.

- Final Coupling Reactions : Attachment of the imidazole and other groups through acylation reactions.

Mechanism of Action

The mechanism of action of 2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with various enzymes and receptors, modulating their activity. The fluoropyrimidine component may interfere with nucleic acid synthesis, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Clemizole: An antihistaminic agent containing an imidazole ring.

Omeprazole: An antiulcer drug with a substituted imidazole moiety.

Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core

Uniqueness

2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine is unique due to its combination of imidazole, piperidine, and fluoropyrimidine moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research .

Biological Activity

2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a pyrimidine core with a fluorine atom and a piperidine ring substituted with an imidazole moiety, which may enhance its interaction with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure facilitates various interactions with enzymes and receptors, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various biological receptors. The presence of the imidazole and piperidine rings allows for versatile binding interactions, which can modulate enzyme activity or receptor signaling pathways.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of imidazole and piperidine have shown efficacy against various bacterial strains and fungi. Preliminary studies suggest that this compound may possess similar antimicrobial activities, although specific data on its effectiveness is limited.

Inhibition Studies

Studies have demonstrated that compounds containing pyrimidine and imidazole can inhibit specific enzymes such as inducible nitric oxide synthase (iNOS). This inhibition is significant in inflammatory conditions, suggesting that this compound could be explored for therapeutic applications in diseases characterized by excessive nitric oxide production .

Case Studies

A series of studies have been conducted to evaluate the biological activity of related compounds. For example, in one study, derivatives were tested for their ability to inhibit iNOS, showing promising results in reducing nitric oxide levels in vitro. These findings suggest that structural modifications in the imidazole-pyrimidine framework can significantly influence biological efficacy.

| Compound | Biological Activity | Reference |

|---|---|---|

| Compound A | iNOS Inhibition | |

| Compound B | Antimicrobial | |

| Compound C | Enzyme Modulation |

Metabolic Stability

Metabolic stability is crucial for the efficacy of any therapeutic compound. Studies involving human liver microsomes indicated that modifications to the imidazole and piperidine structures could enhance metabolic stability while reducing toxicity. For instance, structural analogs demonstrated higher retention rates in metabolic assays compared to traditional drugs like alpidem, which undergo rapid biotransformation .

Q & A

Q. What synthetic routes are reported for 2-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine?

Methodological Answer: The compound can be synthesized via a multi-step approach involving nucleophilic substitution and coupling reactions. For example:

- Step 1 : Introduce the 5-fluoro group onto the pyrimidine ring using fluorinating agents like Selectfluor under anhydrous conditions.

- Step 2 : Functionalize the piperidine moiety at position 2 of the pyrimidine via Buchwald-Hartwig amination or SNAr reactions.

- Step 3 : Attach the imidazole-methyl group to the piperidine using reductive amination (e.g., NaBH3CN with formaldehyde derivatives). Characterization intermediates with -NMR and LC-MS is critical for tracking regioselectivity . Parallel synthesis methods, as described for dihydropyrimidine derivatives, may optimize yield .

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., fluorine coupling in pyrimidine, imidazole proton shifts). For example, the 5-fluoropyrimidine proton appears as a doublet () in -NMR .

- X-ray Crystallography : Co-crystallize with solvents (e.g., DMSO) to resolve spatial arrangements of the imidazole-piperidine-pyrimidine scaffold. Similar piperazinyl-pyrimidine structures have been resolved in space group with a resolution <1.0 Å .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

- Kinase Inhibition : Screen against p38 MAP kinase using fluorescence polarization assays (e.g., ADP-Glo™ Kinase Assay) due to structural similarity to known inhibitors .

- Cellular Models : Test cytotoxicity in HEK293 or HeLa cells via MTT assays, with positive controls (e.g., SB203580 for p38 inhibition) .

Q. What chromatographic methods ensure purity analysis?

Methodological Answer:

- HPLC : Use a C18 column (4.6 × 150 mm, 3.5 µm) with a gradient of 0.1% TFA in water/acetonitrile (95:5 to 5:95 over 20 min). Monitor at 254 nm, targeting ≥98% purity .

- LC-MS : Confirm molecular ion peaks () and rule out byproducts like dehalogenated intermediates .

Advanced Research Questions

Q. How can contradictions in biological activity data across different assays be resolved?

Methodological Answer:

- Assay Validation : Compare results across orthogonal assays (e.g., enzymatic vs. cellular p38 inhibition). If discrepancies arise, assess off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler™) .

- Structural Analysis : Use molecular docking (e.g., AutoDock Vina) to verify binding mode consistency with crystallized p38-inhibitor complexes. Adjust protonation states of the imidazole (pKa ≈ 13.2) to model pH-dependent activity .

Q. What strategies optimize solubility for in vivo studies?

Methodological Answer:

Q. How to design SAR studies focusing on the imidazole and fluoropyrimidine moieties?

Methodological Answer:

- Imidazole Modifications : Replace the 1H-imidazole with 2-methylimidazole or benzimidazole to assess steric/electronic effects on kinase binding.

- Fluorine Substitution : Synthesize 5-chloro or 5-bromo pyrimidine analogs to evaluate halogen-bonding contributions. Activity trends can be mapped using Free-Wilson analysis .

Q. How to validate target engagement in cellular models?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound (10 µM, 1 hr), lyse, and heat to 55°C. Centrifuge and quantify remaining p38 via Western blot to confirm stabilization .

- Phospho-Proteomics : Use LC-MS/MS to monitor downstream phosphorylation changes (e.g., ATF2 reduction) .

Q. What are the key stability considerations under varying pH conditions?

Methodological Answer:

Q. How to address off-target effects observed in kinase profiling?

Methodological Answer:

- Selectivity Filtering : Prioritize structural modifications (e.g., adding a 3-OMe group on pyrimidine) to disrupt hydrophobic interactions with off-target kinases.

- Proteome-Wide Profiling : Use affinity pulldown with biotinylated probes and MS-based identification to map non-kinase targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.